molecular formula C14H11N3S B5615758 4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine

4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine

Cat. No. B5615758
M. Wt: 253.32 g/mol
InChI Key: BVYGEAUCTYQGKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine and similar compounds involves catalyzed reactions and specific precursors to form the thiadiazole moiety. For instance, new compounds including 2-(5-methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole have been synthesized using manganese(II) nitrate and manganese(II) acetate as catalysts in reactions that involve cyclization and condensation steps. These processes are crucial for the formation of the thiadiazole ring, which is a key structural component of the target compound (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine has been characterized using techniques such as X-ray crystallography and density functional theory (DFT) studies. These analyses provide detailed information on the atomic arrangement, bond lengths, angles, and overall geometry of the molecule. For example, the structure is stabilized through intramolecular and intermolecular hydrogen bonding, crystallizing in specific space groups that reflect the molecule's symmetry and molecular interactions (Dani et al., 2013).

Chemical Reactions and Properties

4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine undergoes various chemical reactions, including substitutions, additions, and cyclizations, due to its reactive sites. These reactions can alter the compound's properties and lead to derivatives with different chemical functionalities and potential applications. The reactivity is influenced by the electron-withdrawing or electron-donating nature of the substituents on the thiadiazole and pyridine rings, affecting the compound's behavior in chemical transformations.

Physical Properties Analysis

The physical properties of 4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are essential for understanding the compound's stability, reactivity, and suitability for various applications. For instance, the crystalline structure, as determined by X-ray diffraction, reveals the molecule's solid-state configuration and packing, which are critical for its physical behavior (Dani et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “4-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine” is involved in. For example, many 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial activity by inhibiting the synthesis of proteins in bacteria .

properties

IUPAC Name

2-methyl-5-(2-pyridin-4-ylphenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c1-10-16-17-14(18-10)13-5-3-2-4-12(13)11-6-8-15-9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYGEAUCTYQGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC=CC=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridine

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